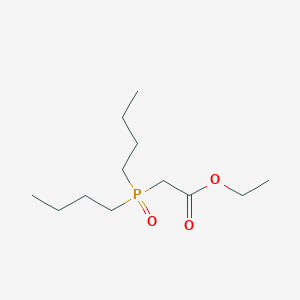
Ethyl (dibutylphosphoryl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (dibutylphosphoryl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This compound, specifically, is characterized by its unique structure, which includes an ethyl group, a dibutylphosphoryl group, and an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (dibutylphosphoryl)acetate typically involves the esterification of dibutylphosphoric acid with ethyl acetate. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product through distillation.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of dibutylphosphoric acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of primary alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.
Major Products:
Hydrolysis: Dibutylphosphoric acid and ethanol.
Reduction: Primary alcohols.
Substitution: Substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (dibutylphosphoryl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other esters and amides.
Biology: Employed in studies involving enzyme-catalyzed reactions, as esters are common substrates for esterases.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a solvent in the production of lacquers, paints, and coatings due to its favorable solubility properties.
Mécanisme D'action
The mechanism of action of ethyl (dibutylphosphoryl)acetate involves its interaction with various molecular targets, primarily through ester hydrolysis. The compound is metabolized by esterases, leading to the release of dibutylphosphoric acid and ethanol. These metabolites can then participate in further biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simpler ester with similar solvent properties but lacking the phosphoryl group.
Dibutylphosphate: Contains the dibutylphosphoryl group but lacks the ester linkage.
Methyl (dibutylphosphoryl)acetate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of both the ethyl and dibutylphosphoryl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and applications that are not possible with simpler esters or phosphates.
Propriétés
Numéro CAS |
6225-95-2 |
|---|---|
Formule moléculaire |
C12H25O3P |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
ethyl 2-dibutylphosphorylacetate |
InChI |
InChI=1S/C12H25O3P/c1-4-7-9-16(14,10-8-5-2)11-12(13)15-6-3/h4-11H2,1-3H3 |
Clé InChI |
RWZFPYOCJDSOGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(=O)(CCCC)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
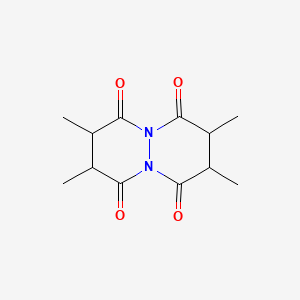

![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
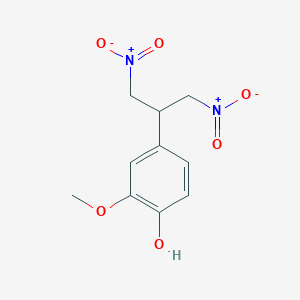

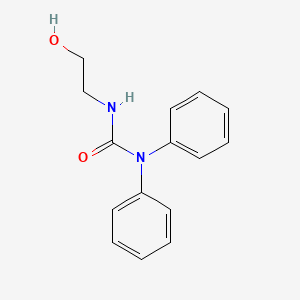

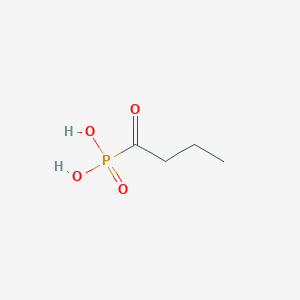
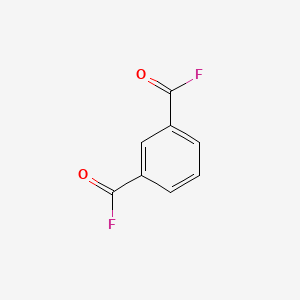

![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
